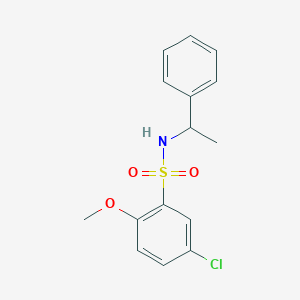
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its binding to the P2X7 receptor. This binding inhibits the function of the receptor, leading to a range of downstream effects on cellular signaling pathways. In addition to its effects on the P2X7 receptor, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have activity against other ion channels and neurotransmitter receptors, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide are varied and complex. In addition to its effects on ion channels and neurotransmitter receptors, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have effects on calcium signaling and intracellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in scientific research is its potent activity against the P2X7 receptor. This makes it a valuable tool for investigating the role of this receptor in a range of biological processes. However, there are also some limitations to using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. For example, its effects on other ion channels and neurotransmitter receptors can make it difficult to isolate the specific effects of P2X7 inhibition. Additionally, its potency can make it difficult to control dosage and avoid potential side effects.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of the P2X7 receptor, which could help to overcome some of the limitations of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. Additionally, further studies are needed to fully understand the range of biological processes that are affected by 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and other P2X7 inhibitors. Finally, there is potential for the development of new therapeutic agents based on the activity of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and related compounds.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction results in the formation of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, which can then be purified and used in scientific research.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and calcium signaling. In particular, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to be a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel that is involved in a range of physiological processes. This inhibition has been shown to have a variety of effects on cellular signaling pathways, making 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide a valuable tool for investigating the role of the P2X7 receptor in health and disease.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16ClNO3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3 |
Clave InChI |
JRJYUPXROXOZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)



![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)


